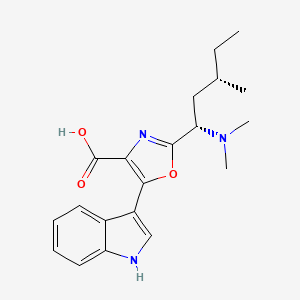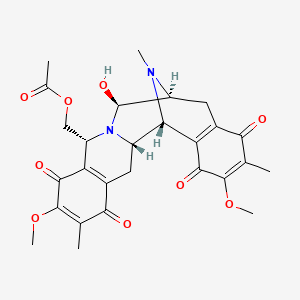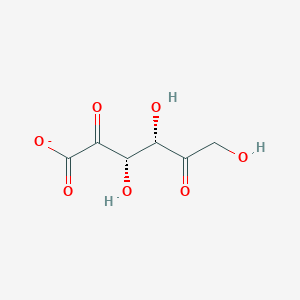
2,5-Didehydro-D-gluconate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-didehydro-D-gluconate is conjugate base of 2,5-didehydro-D-gluconic acid. It derives from a D-gluconate. It is a conjugate base of a 2,5-didehydro-D-gluconic acid.
Wissenschaftliche Forschungsanwendungen
1. Role in Vitamin C Production
2,5-Didehydro-D-gluconate, specifically 2,5-Diketo-D-gluconate (2,5DKG), plays a critical role in the biosynthesis of Vitamin C. This compound serves as an intermediate in the production process of Vitamin C, specifically in the transformation of d-tartrate. Efficient production of 2,5DKG has been studied in Gluconobacter japonicus through the heterologous expression of 2-Ketogluconate Dehydrogenase, significantly impacting Vitamin C synthesis (Kataoka et al., 2015).
2. Synthesis of 2-Keto-L-Gulonic Acid
2,5-Didehydro-D-gluconate is used in a multienzyme system for synthesizing 2-Keto-L-Gulonic acid (2-KLG), a direct precursor of L-Ascorbic acid (Vitamin C), from glucose. This process involves Gluconobacter oxydans and a sequential enzymatic reaction yielding 2-KLG with notable efficiency (Ji & Gao, 2001).
3. Precursor for L-(+)-Tartaric Acid
2,5-Didehydro-D-gluconate, particularly in its 5-Keto-D-gluconate form, is a precursor for the industrial substance L-(+)-Tartaric acid. Studies have shown that genetically engineered strains of Gluconobacter oxydans have been developed for enhanced conversion of glucose to 5-Keto-D-gluconate, which is a significant step in the production of L-(+)-Tartaric acid (Yuan et al., 2016).
4. Industrial Applications in Bioleaching
2,5-Didehydro-D-gluconate and its bio-oxidation products like 2-ketogluconate and 5-ketogluconate have been investigated for their role in metal leaching. They are particularly effective in leaching rare earth elements and base metals from spent nickel-metal-hydride batteries, presenting a potential application in recycling and waste management processes (Rasoulnia et al., 2021).
Eigenschaften
Produktname |
2,5-Didehydro-D-gluconate |
|---|---|
Molekularformel |
C6H7O7- |
Molekulargewicht |
191.12 g/mol |
IUPAC-Name |
(3S,4S)-3,4,6-trihydroxy-2,5-dioxohexanoate |
InChI |
InChI=1S/C6H8O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-4,7,9-10H,1H2,(H,12,13)/p-1/t3-,4+/m1/s1 |
InChI-Schlüssel |
RXMWXENJQAINCC-DMTCNVIQSA-M |
Isomerische SMILES |
C(C(=O)[C@H]([C@@H](C(=O)C(=O)[O-])O)O)O |
Kanonische SMILES |
C(C(=O)C(C(C(=O)C(=O)[O-])O)O)O |
Synonyme |
2,5-diketo-D-gluconate 2,5-diketogluconate 2,5-dioxo-D-gluconate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(fluoromethyl)cyclohexyl]-4-(1H-imidazol-5-yl)piperidine-1-carbothioamide](/img/structure/B1245338.png)
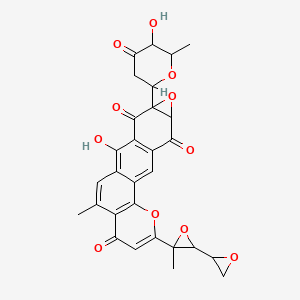
![4-{2-[5-Amino-2-(3-chloro-phenyl)-6-oxo-6H-pyrimidin-1-yl]-acetylamino}-2,2-difluoro-3-oxo-5-phenyl-pentanoic acid benzylamide](/img/structure/B1245340.png)
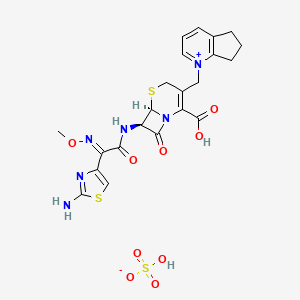
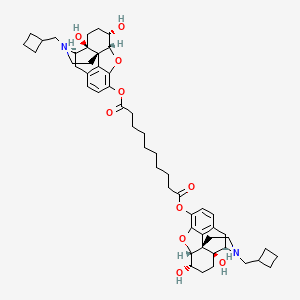
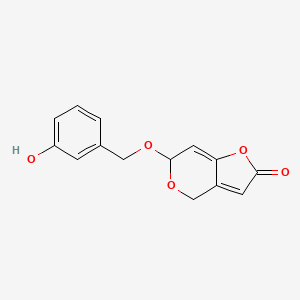
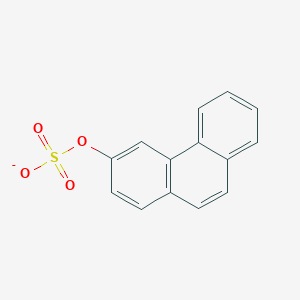
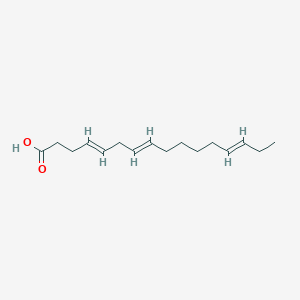
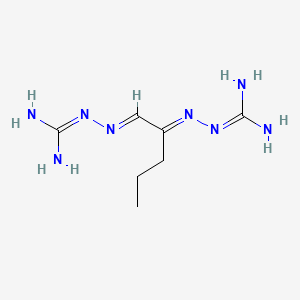
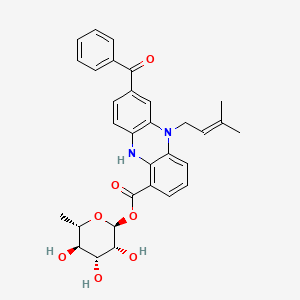
![6-{3-[1-(2-Methylphenyl)-2-imidazolylsulfinyl]propoxy}-3,4-dihydrocarbostyril](/img/structure/B1245355.png)
![20-Chloro-1,17,19,21-tetrahydroxy-3-methoxy-7,24-dimethyl-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),3,7,9,16,18,20,22,24-nonaene-5,15,26-trione](/img/structure/B1245356.png)
